molecular formula C26H26ClN3OS B14797045 2-(4-chlorophenyl)-N-{[4-(diphenylmethyl)piperazin-1-yl]carbonothioyl}acetamide

2-(4-chlorophenyl)-N-{[4-(diphenylmethyl)piperazin-1-yl]carbonothioyl}acetamide

Cat. No.: B14797045
M. Wt: 464.0 g/mol
InChI Key: GZRUXBPFZAVECM-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-{[4-(diphenylmethyl)-1-piperazinyl]carbonothioyl}acetamide is a complex organic compound with a unique structure that includes a chlorophenyl group, a diphenylmethyl group, and a piperazinyl carbonothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-{[4-(diphenylmethyl)-1-piperazinyl]carbonothioyl}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-{[4-(diphenylmethyl)-1-piperazinyl]carbonothioyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may produce an alcohol or amine.

Scientific Research Applications

2-(4-chlorophenyl)-N-{[4-(diphenylmethyl)-1-piperazinyl]carbonothioyl}acetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in the synthesis of other complex organic compounds.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the development of new materials or as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-{[4-(diphenylmethyl)-1-piperazinyl]carbonothioyl}acetamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-(4-chlorophenyl)-N-{[4-(diphenylmethyl)-1-piperazinyl]carbonothioyl}acetamide include:

  • 2-(4-chlorophenyl)acetamide
  • 2-(4-chlorophenyl)ethylamine
  • (2-chlorophenyl)(4-chlorophenyl)methanone

Uniqueness

What sets 2-(4-chlorophenyl)-N-{[4-(diphenylmethyl)-1-piperazinyl]carbonothioyl}acetamide apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C26H26ClN3OS

Molecular Weight

464.0 g/mol

IUPAC Name

N-(4-benzhydrylpiperazine-1-carbothioyl)-2-(4-chlorophenyl)acetamide

InChI

InChI=1S/C26H26ClN3OS/c27-23-13-11-20(12-14-23)19-24(31)28-26(32)30-17-15-29(16-18-30)25(21-7-3-1-4-8-21)22-9-5-2-6-10-22/h1-14,25H,15-19H2,(H,28,31,32)

InChI Key

GZRUXBPFZAVECM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=S)NC(=O)CC4=CC=C(C=C4)Cl

Origin of Product

United States

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